molecular formula C10H14N4 B12817060 N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine

Cat. No.: B12817060
M. Wt: 190.25 g/mol
InChI Key: LZOWVCCALXJHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diaminobenzene with methylating agents under acidic or basic conditions. The reaction is often catalyzed by metal complexes or other catalysts to enhance yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and methylation steps. The use of continuous flow reactors and green chemistry principles can optimize the production process, reducing waste and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylation enhances its lipophilicity and may improve its ability to interact with hydrophobic targets .

Properties

IUPAC Name

2-N,2-N,1-trimethylbenzimidazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-13(2)10-12-8-6-7(11)4-5-9(8)14(10)3/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOWVCCALXJHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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